molecular formula C23H15BrFN5O2 B11326291 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11326291
M. Wt: 492.3 g/mol
InChI Key: RQPWZJCSRUJCNC-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of benzoxazole, triazole, and carboxamide functional groups

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoxazole ring: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative.

    Introduction of the bromophenyl group: This step involves the bromination of the benzoxazole ring using bromine or a brominating agent.

    Formation of the triazole ring: This can be done through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling with the fluorophenyl group: This step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may have applications in the development of new industrial chemicals or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    Benzoxazole derivatives: These compounds share the benzoxazole ring and may have similar biological activities.

    Triazole derivatives: Compounds with the triazole ring are known for their diverse biological activities and can be used in various applications.

    Carboxamide derivatives: These compounds have the carboxamide functional group and may exhibit similar chemical reactivity and biological properties.

Properties

Molecular Formula

C23H15BrFN5O2

Molecular Weight

492.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C23H15BrFN5O2/c1-13-21(23(31)26-17-8-6-16(25)7-9-17)27-29-30(13)18-10-11-20-19(12-18)22(32-28-20)14-2-4-15(24)5-3-14/h2-12H,1H3,(H,26,31)

InChI Key

RQPWZJCSRUJCNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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